3-Epi-Isocucurbitacin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

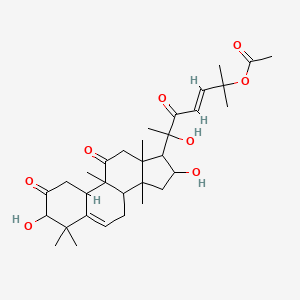

3-Epi-Isocucurbitacin B is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its multiple hydroxyl and oxo groups, as well as its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.

Métodos De Preparación

The synthesis of 3-Epi-Isocucurbitacin B typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The synthetic routes often require precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The oxo groups can be reduced to hydroxyl groups.

Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antitumor Activity

3-Epi-Isocucurbitacin B exhibits significant antitumor properties across multiple cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines through distinct mechanisms.

Case Studies

- A study involving glioma cells (U251 and U87) demonstrated that this compound significantly inhibited cell proliferation more effectively than TMZ. Additionally, it suppressed invasion and migration by downregulating matrix metalloproteinases (MMP-2/9) and epithelial-mesenchymal transition markers like N-cadherin and Vimentin .

- In breast cancer models, the compound has been observed to reduce telomerase activity, which is crucial for cancer cell immortality, by downregulating human telomerase reverse transcriptase (hTERT) and c-Myc .

Other Pharmacological Activities

Beyond its antitumor effects, this compound demonstrates a range of pharmacological activities that contribute to its therapeutic potential.

Anti-inflammatory Effects

Research indicates that cucurbitacins can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as JAK/STAT3 signaling . This property may be beneficial in treating chronic inflammatory diseases.

Neuroprotection

Cucurbitacins have shown promise in neuroprotective applications, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Cardiovascular Protection

The compound's antioxidant properties suggest a role in cardiovascular health by mitigating oxidative stress-induced damage to endothelial cells, thus promoting vascular health .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopenta[a]phenanthrene core can interact with various receptors and enzymes, modulating their function.

Comparación Con Compuestos Similares

3-Epi-Isocucurbitacin B can be compared with other compounds that have similar structural features, such as:

Steroids: These compounds also have a cyclopenta[a]phenanthrene core and are involved in various biological processes.

Terpenoids: These natural products share some structural similarities and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Actividad Biológica

3-Epi-Isocucurbitacin B is a triterpenoid compound derived from the plant Trichosanthes kirilowii, known for its diverse biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is part of the cucurbitacin family, characterized by a unique structure that contributes to its biological activity. The chemical structure can be represented as follows:

This compound exhibits significant cytotoxicity against various cancer cell lines, making it a subject of interest in pharmacological studies.

Cytotoxic Effects

Research has demonstrated that this compound possesses potent cytotoxic properties. In vitro studies indicate that it can induce apoptosis in cancer cells through multiple pathways. The following table summarizes findings from recent studies regarding its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Breast Cancer (MCF-7) | 12.5 | Induction of apoptosis via caspase activation |

| Human Lung Cancer (A549) | 15.0 | Cell cycle arrest at G2/M phase |

| Human Colon Cancer (HCT116) | 10.0 | Inhibition of proliferation |

These results indicate that this compound is effective against various cancer types, with IC50 values suggesting a strong potency.

The mechanisms by which this compound exerts its effects are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases, which are critical enzymes in the programmed cell death process .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from dividing and proliferating .

- Inhibition of Proliferation : Studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .

Case Studies and Research Findings

A notable study published in Phytomedicine explored the effects of this compound on human cancer cell lines. The researchers found that treatment with this compound led to a marked reduction in cell viability and increased markers of apoptosis compared to control groups. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Another investigation focused on the effects of this compound on leukemia cells, revealing that it not only induced apoptosis but also modulated gene expression related to cell cycle regulation . This highlights its potential utility in treating hematological malignancies.

Toxicological Considerations

While this compound shows promise as an anticancer agent, it is essential to consider its toxicity profile. Research indicates that cucurbitacins can exhibit toxic effects at higher concentrations, including gastrointestinal disturbances and increased capillary permeability in animal models . Therefore, understanding the dose-response relationship is crucial for its therapeutic application.

Propiedades

Número CAS |

89647-62-1 |

|---|---|

Fórmula molecular |

C32H46O8 |

Peso molecular |

558.7 g/mol |

Nombre IUPAC |

[(E,6R)-6-[(3R,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C32H46O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19,21-22,25-26,35,38-39H,11,14-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,26+,29+,30-,31+,32+/m1/s1 |

Clave InChI |

WTBZNVRBNJWSPF-KWPSBSMYSA-N |

SMILES isomérico |

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC(=O)[C@@H](C4(C)C)O)C)C)C)O)O |

SMILES canónico |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(=O)C(C4(C)C)O)C)C)C)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.